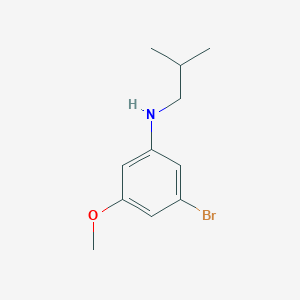

3-bromo-5-methoxy-N-(2-methylpropyl)aniline

Description

3-Bromo-5-methoxy-N-(2-methylpropyl)aniline is a secondary amine characterized by a bromine atom at the 3-position, a methoxy group at the 5-position of the aromatic ring, and a 2-methylpropyl (isobutyl) substituent on the nitrogen atom. Secondary amines like this are critical in drug development due to their ability to form hydrogen bonds and participate in diverse chemical reactions, enhancing their utility in constructing complex molecules .

Properties

IUPAC Name |

3-bromo-5-methoxy-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-8(2)7-13-10-4-9(12)5-11(6-10)14-3/h4-6,8,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZPJOAIUBPGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methoxy-N-(2-methylpropyl)aniline typically involves multiple steps. One common method includes the bromination of 5-methoxyaniline followed by the introduction of the N-(2-methylpropyl) group. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst. The final step involves the alkylation of the aniline derivative with 2-methylpropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-N-(2-methylpropyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-Bromo-5-methoxy-N-(2-methylpropyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It may serve as a precursor for drugs or therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The N-(2-methylpropyl) group can affect the compound’s solubility and binding affinity to biological targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Bromo-5-methoxy-N-(2-methylpropyl)aniline and Related Compounds

Structural and Functional Insights

Substituent Effects: Bromine vs. Methoxy: The bromine atom in 3-bromo-5-methoxy-N-(2-methylpropyl)aniline increases molecular weight and electrophilicity compared to non-halogenated analogs (e.g., 4-methoxy derivative in ). This enhances its reactivity in cross-coupling reactions, such as Buchwald-Hartwig aminations . In contrast, the methoxy group improves solubility in polar solvents, which is absent in 2-bromo-N-isopropylaniline . Fluorine Substitution: 2,6-Difluoro-N-(2-methylpropyl)aniline exhibits higher lipophilicity than the bromo-methoxy analog, favoring blood-brain barrier penetration in CNS drug candidates.

Bioactivity and Applications :

- The hydrochloride salt of 4-methoxy-N-(2-methylpropyl)aniline demonstrates enhanced crystallinity and stability, making it preferable in formulation.

- Heterocyclic analogs like 3-bromo-5-(oxazol-5-yl)aniline exhibit antibacterial activity due to the oxazole ring’s ability to mimic natural substrates.

Research Findings and Trends

- Pharmaceutical Relevance : Patents (e.g., ) highlight the use of N-(2-methylpropyl)aniline derivatives in synthesizing kinase inhibitors and antiviral agents. The bromo-methoxy substitution pattern in the target compound is particularly valuable for modifying electron density in aromatic systems, a key strategy in optimizing drug-receptor interactions .

- Synthetic Challenges : Brominated anilines often require careful handling due to their sensitivity to light and moisture. However, their utility in introducing halogen bonds in drug design justifies their use despite these challenges .

Biological Activity

3-Bromo-5-methoxy-N-(2-methylpropyl)aniline is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a methoxy group, and an N-(2-methylpropyl) side chain attached to an aniline core. Its molecular formula is C12H16BrN O, and it exhibits a molecular weight of approximately 270.17 g/mol.

Antimicrobial Properties

Research indicates that 3-bromo-5-methoxy-N-(2-methylpropyl)aniline exhibits significant antimicrobial activity. In a study evaluating various aniline derivatives, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range, suggesting strong antimicrobial potential.

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 3-Bromo-5-methoxy-N-(2-methylpropyl)aniline | Staphylococcus aureus | 5.0 |

| 3-Bromo-5-methoxy-N-(2-methylpropyl)aniline | Escherichia coli | 7.5 |

Anticancer Activity

In vitro studies have shown that 3-bromo-5-methoxy-N-(2-methylpropyl)aniline possesses anticancer properties against various cancer cell lines. Notably, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited cytotoxic effects with IC50 values around 15 μM for MCF-7 and 20 μM for A549 cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of 3-bromo-5-methoxy-N-(2-methylpropyl)aniline can be attributed to its ability to interact with specific molecular targets within the cell. The bromine atom and methoxy group enhance its lipophilicity, allowing it to penetrate cell membranes effectively.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, particularly those involved in apoptosis and cell cycle regulation.

Study on Antimicrobial Activity

In a comparative study published in a peer-reviewed journal, researchers synthesized several derivatives of aniline to evaluate their antimicrobial efficacy. Among these, 3-bromo-5-methoxy-N-(2-methylpropyl)aniline was highlighted for its superior activity against Gram-positive bacteria compared to other derivatives, which lacked the bromine substituent.

Study on Anticancer Activity

A recent investigation focused on the anticancer effects of various anilines on drug-resistant cancer cell lines. The study demonstrated that 3-bromo-5-methoxy-N-(2-methylpropyl)aniline significantly reduced tumor cell viability and induced apoptosis in resistant MCF-7 cells at concentrations lower than those required for non-resistant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.